molecular formula C16H10O3 B6141352 2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No. B6141352
M. Wt: 250.25 g/mol
InChI Key: XUEIWMCKQMXPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione” is a type of organic compound, likely possessing aromatic properties due to the presence of the indene and benzylidene groups . It’s important to note that the exact properties of this compound would depend on its specific structure, which isn’t fully detailed in the name .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, Schiff base compounds are synthesized via condensation of an aldehyde or ketone with a primary amine .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its exact structure and the conditions under which it’s reacted. Generally, compounds with similar structures can undergo a variety of reactions, including redox reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would depend on its exact structure .

Scientific Research Applications

Synthesis and Enzyme Inhibition

A study by Oliveira et al. (2018) details the synthesis of 2-arylidene indan-1,3-diones through a Knoevenagel procedure catalyzed by ZrOCl2·8H2O. These compounds, including hydroxylated derivatives like 2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, were found to inhibit the NS2B-NS3 protease of West Nile Virus (WNV), acting as noncompetitive enzyme inhibitors.

Molecular Structure Analysis

Prasad et al. (2010) in their research, focused on the molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, an anticoagulant compound. This study, detailed in Journal of Molecular Structure-theochem, provides insights into the equilibrium geometries, harmonic frequencies, and reactivity comparisons between the two molecules.

Crystal Structure Elucidation

Poorheravi et al. (2008) examined the crystal structure of a related compound, 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, providing valuable information on the molecular and crystallographic aspects of such compounds. The study, published in Analytical Sciences: X-ray Structure Analysis Online, offers insights into intermolecular hydrogen bonds and crystal packing.

Biological Activities and QSAR Studies

The paper by de Souza et al. (2021) in Archiv der Pharmazie discusses the leishmanicidal and cytotoxic evaluation of 16 2-arylidene indan-1,3-diones. The study also includes a four-dimensional quantitative structure-activity analysis (4D-QSAR) to understand the mode of action of these derivatives.

Synthetic Applications in Organic Chemistry

Wang et al. (2020) reported the synthesis of cyclopropane-fused tetrahydroquinolines using a sequential annulation reaction involving 2-(2-aminobenzylidene)-1H-indene-1,3(2H)-dione. The research, detailed in Organic Letters, highlights the high efficiency and transition-metal-free nature of this synthesis method.

Application in Environmental Chemistry

Jothi et al. (2022) developed a new fluorescence sensor for the detection of cyanide ions using a compound 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID), as detailed in RSC Advances. This research highlights the compound's application in environmental monitoring and living cell imaging.

Safety and Hazards

The safety and hazards associated with this compound would also depend on its exact structure. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This would likely involve further studies on its properties and interactions with other substances .

properties

IUPAC Name

2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-11-5-3-4-10(8-11)9-14-15(18)12-6-1-2-7-13(12)16(14)19/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEIWMCKQMXPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-(3-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.